

Application Notes and Protocols: Ska-121 in Cardiovascular Research

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Compound of Interest

Compound Name: Ska-121

Cat. No.: B15587499

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Introduction

Ska-121 is a potent and selective activator of the intermediate-conductance calcium-activated potassium channel KCa3.1.[1] This channel is expressed in various cell types relevant to cardiovascular physiology and pathology, including endothelial cells, smooth muscle cells, and inflammatory cells.[2][3] By activating KCa3.1, **Ska-121** leads to membrane hyperpolarization, which in turn modulates intracellular calcium signaling and influences cellular functions such as proliferation, migration, and contractility. These properties make **Ska-121** a valuable pharmacological tool for investigating the role of KCa3.1 in cardiovascular health and disease.

Mechanism of Action

Ska-121 acts as a positive allosteric modulator of the KCa3.1 channel.[2][3] It binds to a site on the channel complex, increasing the channel's open probability at a given intracellular calcium concentration. This potentiation of KCa3.1 activity leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This change in membrane potential can influence the driving force for calcium entry and modulate various calcium-dependent signaling pathways. In the vasculature, activation of endothelial KCa3.1 channels by **Ska-121** promotes vasodilation by leading to the hyperpolarization of endothelial cells, which is then transmitted to the adjacent smooth muscle cells.

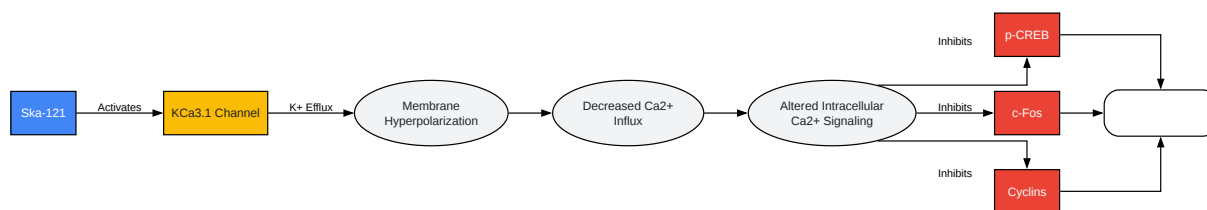
Data Presentation

The following table summarizes the key quantitative data for **Ska-121** based on available research.

Parameter	Value	Channel/Model	Reference
EC50	109 nM	Human KCa3.1	[1]
4.4 µM	Human KCa2.3	[1]	
Selectivity	~40-fold	KCa3.1 over KCa2.3	
200- to 400-fold	KCa3.1 over representative KV and NaV channels		
In Vivo Efficacy	100 mg/kg (i.p.)	Significantly lowers mean arterial blood pressure in mice	[1]
30 mg/kg (i.p.)	No significant alteration in mean arterial blood pressure in mice	[1]	

Signaling Pathway of Ska-121 in Vascular Smooth Muscle Cells

Activation of KCa3.1 by **Ska-121** in vascular smooth muscle cells (VSMCs) influences signaling pathways that regulate proliferation and phenotype. The following diagram illustrates the proposed mechanism.



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Ska-121 signaling in vascular smooth muscle cells.

Experimental Protocols

In Vitro KCa3.1 Channel Activity Assay (Electrophysiology - Whole-Cell Patch Clamp)

This protocol describes the measurement of KCa3.1 channel currents in a heterologous expression system or primary cells.

Materials:

- HEK293 cells transfected with human KCa3.1 or primary vascular smooth muscle cells
- Patch-clamp rig with amplifier and data acquisition system
- Borosilicate glass capillaries
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
- Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and appropriate CaCl₂ to achieve desired free [Ca²⁺] (e.g., 300 nM), (pH 7.2)
- **Ska-121** stock solution (e.g., 10 mM in DMSO)

Procedure:

- Prepare cells for patch-clamping on glass coverslips.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
- Establish a whole-cell patch-clamp configuration on a selected cell.
- Record baseline KCa3.1 currents using a voltage ramp protocol (e.g., from -120 mV to +40 mV over 200 ms) or voltage steps.
- Prepare working concentrations of **Ska-121** by diluting the stock solution in the external solution.
- Perfuse the cell with the external solution containing **Ska-121** at the desired concentration.
- Record KCa3.1 currents in the presence of **Ska-121**.
- Wash out the drug with the external solution to observe reversibility.
- Analyze the current amplitude at a specific voltage (e.g., +40 mV) to determine the effect of **Ska-121**.

In Vitro Vasodilation Assay (Pressure Myography)

This protocol outlines the procedure to assess the vasodilatory effect of **Ska-121** on isolated resistance arteries.

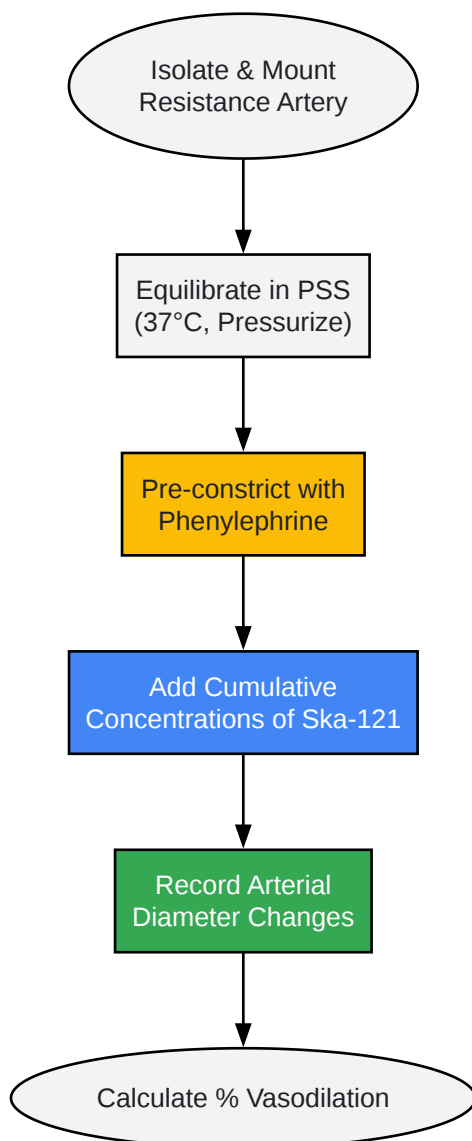
Materials:

- Pressure myography system
- Isolated resistance arteries (e.g., mesenteric or coronary arteries) from a suitable animal model
- Physiological salt solution (PSS) (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 NaH₂PO₄, 25 NaHCO₃, 11 D-glucose, aerated with 95% O₂/5% CO₂

- Phenylephrine (PE) or other vasoconstrictors
- **Ska-121** stock solution

Procedure:

- Isolate and mount a segment of the resistance artery on the cannulas of the pressure myograph.
- Pressurize the artery to a physiological pressure (e.g., 60 mmHg) and equilibrate in PSS at 37°C.
- Pre-constrict the artery with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine) to achieve a stable tone.
- Once a stable constriction is achieved, add cumulative concentrations of **Ska-121** to the bath.
- Record the changes in the internal diameter of the artery at each concentration of **Ska-121**.
- Calculate the percentage of vasodilation relative to the pre-constricted tone.



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Experimental workflow for in vitro vasodilation assay.

In Vivo Blood Pressure Measurement in Mice (Tail-Cuff Method)

This protocol describes a non-invasive method to measure the effect of **Ska-121** on blood pressure in mice.

Materials:

- Tail-cuff blood pressure measurement system

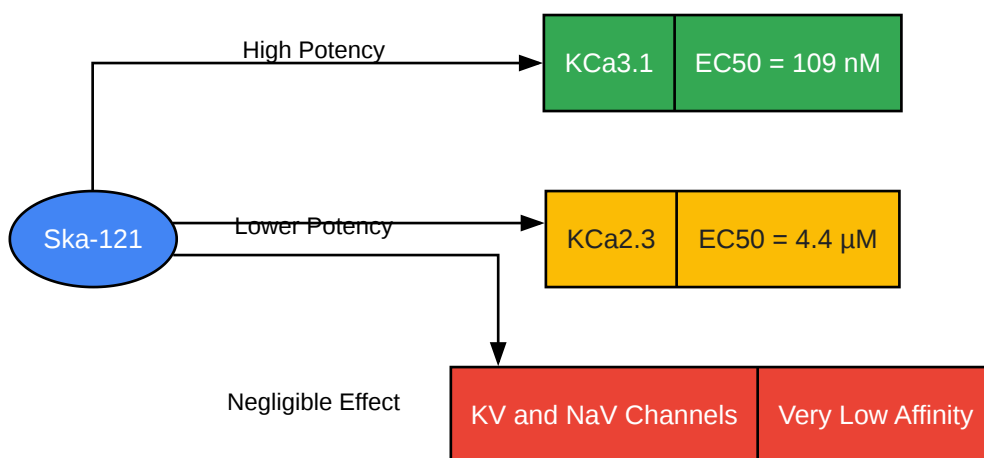
- Mouse restrainers
- Warming platform
- **Ska-121** solution for injection (e.g., dissolved in a suitable vehicle like 10% Cremophor EL in PBS)
- Vehicle control solution

Procedure:

- Acclimatize the mice to the restrainers and the procedure for several days before the experiment to minimize stress.
- On the day of the experiment, place the mouse in the restrainer on a warming platform to maintain its body temperature.
- Position the tail cuff and sensor on the mouse's tail according to the manufacturer's instructions.
- Record baseline blood pressure and heart rate measurements.
- Administer **Ska-121** (e.g., 100 mg/kg, i.p.) or vehicle to the mouse.
- Measure blood pressure and heart rate at regular intervals after injection (e.g., 15, 30, 60, 120 minutes) to determine the time course of the drug's effect.
- Analyze the changes in mean arterial pressure and heart rate compared to baseline and the vehicle control group.

Selectivity Profile of Ska-121

The following diagram illustrates the selectivity of **Ska-121** for KCa3.1 over other ion channels.



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Selectivity of **Ska-121** for different ion channels.

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